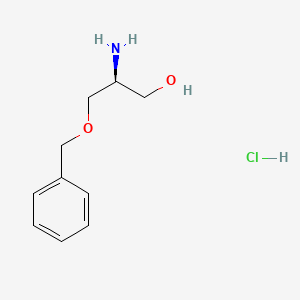
Natrium-2-(6-Methylpyridin-2-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(6-methylpyridin-2-yl)acetate is an organic sodium salt with the molecular formula C8H8NNaO2 and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position. It is commonly used in various research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 6-methylpyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 6-methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of Sodium 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its effects are mediated through the interaction with cellular proteins and nucleic acids, leading to alterations in cellular functions .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-(pyridin-2-yl)acetate
- Sodium 2-(4-methylpyridin-2-yl)acetate
- Sodium 2-(3-methylpyridin-2-yl)acetate
Comparison: Sodium 2-(6-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
1416351-80-8 |
|---|---|
Molekularformel |
C8H9NNaO2 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
sodium;2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11); |
InChI-Schlüssel |
RBPZKFZSWXCFDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=NC(=CC=C1)CC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)











![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)
